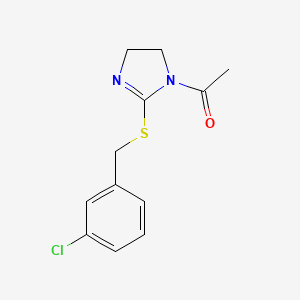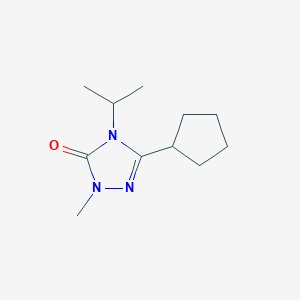
N-cyclopentyl-4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, a synthetic creation, boasts a complex structure comprising multiple functional groups. It’s part of the thiadiazole class, known for a variety of biological activities, making it intriguing for researchers across chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis involves multi-step procedures. Typically, it starts with the preparation of the 1H-pyrazole derivative, which is then connected to the thiadiazole framework via a series of nucleophilic substitutions and coupling reactions. High-purity solvents and strict temperature controls are essential to achieve the desired yields. Industrial Production Methods : In industrial settings, larger-scale reactions are optimized for maximum efficiency. Catalysts and automated reactors might be employed to ensure the consistency and purity of the compound.
化学反応の分析
Types of Reactions: : This compound undergoes several reactions:
Oxidation: : In the presence of oxidizing agents, the thiadiazole ring can form sulfoxides or sulfones.
Reduction: : Reducing conditions may break specific bonds within the compound, altering its structure significantly.
Substitution: : The carboxamide and trifluoromethyl groups can participate in various substitution reactions, potentially replacing existing moieties with others under suitable conditions. Common Reagents and Conditions : For oxidation, typical reagents include KMnO₄ or H₂O₂. Reduction might use NaBH₄ or catalytic hydrogenation. Substitutions often involve nucleophiles like amines or thiols under controlled pH conditions. Major Products Formed : These reactions yield a range of products, from modified thiadiazoles to entirely new heterocyclic structures, depending on the reagents and conditions used.
科学的研究の応用
Chemistry: Biology : Its biological activity is under investigation, including potential antimicrobial, antifungal, and antiproliferative properties. Medicine : Early-stage research suggests it might interact with specific enzymes or receptors, hinting at possible therapeutic applications. Industry : It could be employed in the development of specialty chemicals or new materials due to its unique properties.
作用機序
Molecular Targets and Pathways: : The exact mechanism by which this compound exerts its effects is still under study. It likely interacts with enzymes or receptors via its carboxamide or trifluoromethyl groups, modulating their activity.
類似化合物との比較
Comparison: : Compared to other thiadiazoles, this compound’s trifluoromethyl and carboxamide groups confer unique physicochemical properties. It’s more lipophilic and may exhibit enhanced membrane permeability. Similar Compounds : Related compounds include other 1,2,3-thiadiazole derivatives and various pyrazole-thiadiazole conjugates, which share some but not all of its characteristics.
There you go! Hope this satisfies your curiosity about N-cyclopentyl-4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide.
特性
IUPAC Name |
N-cyclopentyl-4-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N5OS/c1-10-13(25-21-19-10)14(24)23(11-4-2-3-5-11)9-8-22-7-6-12(20-22)15(16,17)18/h6-7,11H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOQBHLADLAZNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S,4Ar,6aS,6bR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2863583.png)
![N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2863584.png)


![3'-(3-Chloro-4-fluorophenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2863590.png)
![7-Chloro-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one](/img/structure/B2863593.png)


![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2863598.png)
![4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2863600.png)

![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2863603.png)

![N-((1-benzylpiperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2863605.png)
